N-[(3-acetylphenyl)carbamothioyl]-2-phenylacetamide
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Overview
Description
N-[(3-acetylphenyl)carbamothioyl]-2-phenylacetamide is an organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a phenylacetamide moiety linked to a 3-acetylphenyl group through a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-acetylphenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine group of 4-aminoacetophenone to form the desired product. The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-acetylphenyl)carbamothioyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted thiourea derivatives.
Scientific Research Applications
N-[(3-acetylphenyl)carbamothioyl]-2-phenylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. For example, its inhibitory activity against acetylcholinesterase and butyrylcholinesterase is due to its ability to bind to the active site of these enzymes, preventing the breakdown of acetylcholine . This results in increased levels of acetylcholine, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-acetylphenyl)carbamothioyl]pivalamide: This compound has a similar structure but with a pivalamide group instead of a phenylacetamide group.
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide: This compound has a methoxy group on the benzamide moiety.
Uniqueness
N-[(3-acetylphenyl)carbamothioyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(20)14-8-5-9-15(11-14)18-17(22)19-16(21)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFRISZMPUBHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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